(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chiral compound characterized by the presence of a bromine atom on a phenyl ring and a trifluoromethyl group attached to an ethylamine backbone. Its molecular formula is CHBrClFN, and it has a molecular weight of approximately 290.51 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which makes it suitable for various applications in scientific research and industrial processes.
The structure of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride includes:
The biological activity of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is primarily linked to its interactions with enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity towards biological targets. This compound may influence various biochemical pathways due to its structural features that allow for effective molecular recognition .
The synthesis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride typically involves:
In an industrial context, similar synthetic routes are employed but optimized for scale. Continuous flow reactors and automated systems may be utilized to improve efficiency and yield during production.
(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride finds applications in:
Research into the interaction of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride with biological targets has shown that its trifluoromethyl group contributes significantly to its binding characteristics. This compound may modulate enzyme activities or receptor functions through specific interactions facilitated by its unique structural attributes .
Several compounds share structural similarities with (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
(R)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | CHBrClFN | Enantiomer with different biological activity |
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | CHBrFN | Lacks hydrochloride; different solubility properties |
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | CHBrFN | Bromine at 4-position alters electronic properties |
The uniqueness of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride lies in its specific chiral configuration and the combination of bromine and trifluoromethyl groups. These features provide distinct electronic characteristics that enhance its utility in both chemical synthesis and biological applications compared to similar compounds .